molecular formula C20H18N4O3S B2746581 N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251603-85-6

N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2746581
CAS RN: 1251603-85-6
M. Wt: 394.45
InChI Key: QAORWQGWAMLJPN-UHFFFAOYSA-N
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Description

Triazolo[4,3-a]pyridines are a type of heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are part of a larger class of compounds known as azoles, which are nitrogen-containing heterocycles . These compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridines can be achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyridines consists of a five-membered triazole ring fused with a six-membered pyridine ring . The triazole ring contains two carbon atoms and three nitrogen atoms .

Scientific Research Applications

Herbicidal Activity

Studies have shown that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds were synthesized through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine with an aryl amine, demonstrating their potential as effective herbicides for agricultural applications (Moran, 2003).

Anticancer Effects

N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives have shown remarkable anticancer effects due to their ability to inhibit PI3Ks and mTOR pathways, which are crucial for cancer cell survival and proliferation. Modifications to this structure, such as the replacement of the acetamide group with alkylurea, have resulted in compounds with potent antiproliferative activities against human cancer cell lines, reduced toxicity, and the ability to efficaciously inhibit tumor growth in animal models, highlighting their potential as anticancer agents (Wang et al., 2015).

Antimicrobial Activity

A new series of compounds incorporating the thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine skeleton were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant biological activity against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents. Notably, certain derivatives showed good antimicrobial activity, underscoring the importance of this structural class in the development of new antimicrobial drugs (Suresh, Lavanya, & Rao, 2016).

Antimalarial Agents

In the quest for new and potent antimalarial drugs, a library of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed and investigated. Selected compounds from this series were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Two compounds in particular demonstrated good in vitro antimalarial activity, suggesting that this new series of compounds could serve as a starting point for future antimalarial drug discovery programs (Karpina et al., 2020).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-27-18-9-5-6-16(12-18)13-24(17-7-3-2-4-8-17)28(25,26)19-10-11-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAORWQGWAMLJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide

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